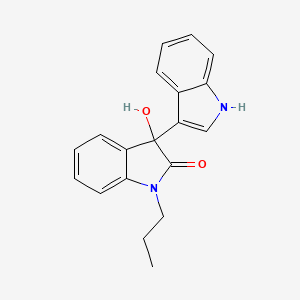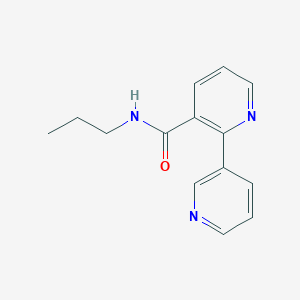![molecular formula C25H34N2O4 B4081996 3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4081996.png)
3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide
説明
3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as TEPB, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. TEPB belongs to the class of benzamides and has been found to have significant effects on the central nervous system.
作用機序
3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide acts as a selective dopamine D3 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has been found to modulate the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been found to have significant effects on neurotransmitter release and receptor activity in the brain. It has been shown to increase dopamine and serotonin levels in certain brain regions, which can lead to changes in mood and behavior. 3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has also been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, 3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has significant potential for the development of novel therapeutics for various neurological and psychiatric disorders. Future research should focus on further elucidating the mechanisms of action of 3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide and its effects on different brain regions and neurotransmitter systems. Additionally, the development of more soluble forms of 3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide could expand its potential applications in experimental settings.
科学的研究の応用
3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have significant effects on the dopamine and serotonin systems in the brain, which makes it a potential candidate for the treatment of depression, anxiety, and addiction.
特性
IUPAC Name |
3,4,5-triethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-4-29-22-16-20(17-23(30-5-2)24(22)31-6-3)25(28)26-21-12-10-19(11-13-21)18-27-14-8-7-9-15-27/h10-13,16-17H,4-9,14-15,18H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHOJGBKWPOMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4081913.png)
![2,4-dichloro-N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4081926.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4081927.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4081933.png)
![N-{1-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-chlorobenzamide](/img/structure/B4081952.png)
![methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4081953.png)

![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-chlorobenzamide](/img/structure/B4081964.png)
![N-[5-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B4081965.png)
![1-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4081968.png)
![2,4-dichloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081980.png)

![N-[1-(4-ethyl-5-{[2-(mesitylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4081991.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4081998.png)